![molecular formula C21H18ClN5O2 B2405753 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797189-93-5](/img/structure/B2405753.png)

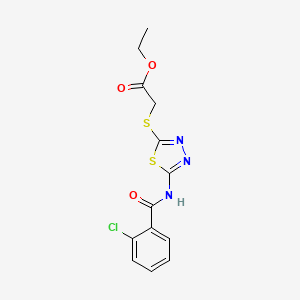

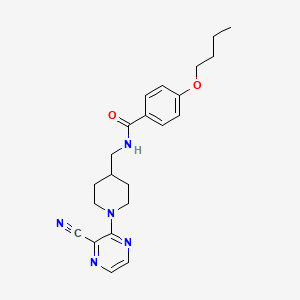

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with several functional groups, including an isoxazole ring and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring. These types of compounds are often found in pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, while the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Background:: Pyrazolo [1,5-a]pyrimidines are important scaffolds found in various synthetic drugs. They exhibit diverse pharmacological activities and have been investigated for their potential therapeutic applications.

Applications::- Bone Morphogenetic Protein Receptor Inhibitors : Some pyrazolo [1,5-a]pyrimidines act as inhibitors of bone morphogenetic protein receptors. These compounds are relevant for treating conditions such as anemia, muscular dystrophy, and atherosclerosis .

- Purine Analogues : Certain pyrazolo [1,5-a]pyrimidines exhibit cAMP phosphodiesterase inhibitory activity, making them potential candidates for modulating cellular signaling pathways .

- Tyrosine Kinase Inhibitors : Researchers have explored pyrazolo [1,5-a]pyrimidines as tyrosine kinase inhibitors, which play a crucial role in cancer therapy and other diseases .

Agrochemicals

Background:: 2-Cyanoacrylates and phenyl acrylates are widely used in agrochemicals due to their unique mechanisms of action and favorable environmental profiles.

Applications::- Pesticides and Herbicides : The compound’s structure may allow for the development of novel agrochemicals with improved efficacy and safety profiles .

Organic Synthesis

Background:: The Biginelli-type reaction, which involves the condensation of 1,3-dicarbonyl compounds with aldehydes and aminopyrazoles, provides a versatile platform for synthesizing pyrazolo [1,5-a]pyrimidines.

Applications::- Catalyst-Free Synthesis : The compound can be synthesized without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles. This method is valuable for efficient and environmentally friendly organic synthesis .

Transition Metal-Catalyzed Reactions

Background:: Transition metal-catalyzed reactions play a crucial role in organic synthesis.

Applications::- Suzuki–Miyaura Coupling : The compound could potentially serve as a substrate in Suzuki–Miyaura cross-coupling reactions, leading to the formation of biaryl compounds. Such reactions are widely used for carbon–carbon bond formation .

Wirkmechanismus

Eigenschaften

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-12-9-18-23-10-14-11-26(8-7-17(14)27(18)24-12)21(28)19-13(2)29-25-20(19)15-5-3-4-6-16(15)22/h3-6,9-10H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBOONMOJGGCNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C=NC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2405673.png)

![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)

![N-(3,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2405682.png)

![Thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B2405683.png)

![2-[2-[4-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B2405684.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)

![N-(3,4-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405693.png)